molecular formula C15H12BrClN2O3S B12071290 N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide CAS No. 648409-31-8

N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide

Cat. No.: B12071290
CAS No.: 648409-31-8
M. Wt: 415.7 g/mol
InChI Key: ICIXXVHIHXCABC-UHFFFAOYSA-N
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Description

N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a complex organic compound with the molecular formula C15H12BrClN2O3S. This compound is characterized by the presence of a bromopropanamide group attached to a phenyl ring, which is further substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrothiophenol with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of the sulfone derivative.

Scientific Research Applications

N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromoacetamide
  • N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-nitrobenzamide

Uniqueness

N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

648409-31-8

Molecular Formula

C15H12BrClN2O3S

Molecular Weight

415.7 g/mol

IUPAC Name

2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]propanamide

InChI

InChI=1S/C15H12BrClN2O3S/c1-9(16)15(20)18-11-4-2-3-5-13(11)23-14-7-6-10(17)8-12(14)19(21)22/h2-9H,1H3,(H,18,20)

InChI Key

ICIXXVHIHXCABC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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